molecular formula C11H11BrO4 B1427914 Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate CAS No. 1249000-79-0

Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate

Cat. No. B1427914
M. Wt: 287.11 g/mol
InChI Key: OAMWQQJVCLXRAU-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. This information can help identify the compound and provide a basis for further analysis.



Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of chemical reaction, and the conditions under which the reaction occurs.



Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions of temperature and pressure.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can provide important information about how the compound behaves under different conditions.


Scientific Research Applications

  • Metabolism Studies : In vivo metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been studied, identifying various metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, which suggests the operation of multiple metabolic pathways (Kanamori et al., 2002).

  • Synthesis Techniques : Research has focused on the synthesis of related compounds, such as methyl 2-(4-methoxyphenyl)-2-oxoacetate, from natural sources like the ascidian Polycarpa aurata, highlighting efficient methods for preparing α-keto esters (Zhou, 2007).

  • Chemical Interactions and Bonding : Studies on ethyl 2-triazolyl-2-oxoacetate derivatives have revealed significant π-hole tetrel bonding interactions, offering insights into the nucleophilic/electrophilic nature of certain groups and influencing the interaction energy of tetrel bonds (Ahmed et al., 2020).

  • Molecular Structure Studies : Investigations into the crystal and molecular structures of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been conducted, contributing to the understanding of molecular interactions and stability (Kaur et al., 2012).

  • Grignard Reaction Involvement : Ethyl chloroacetate's reaction with Grignard reagents has been studied, yielding products like desoxybenzoins and triarylethanols, demonstrating the compound's utility in organic synthesis (Ando, 1959).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible improvements in synthesis methods.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like “Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate”, you may need to consult specialized chemical databases or scientific literature.


properties

IUPAC Name

ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-5-4-7(15-2)6-9(8)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMWQQJVCLXRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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